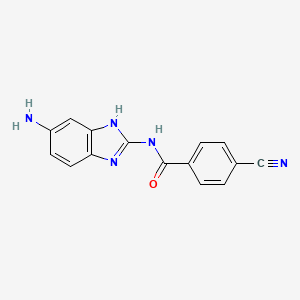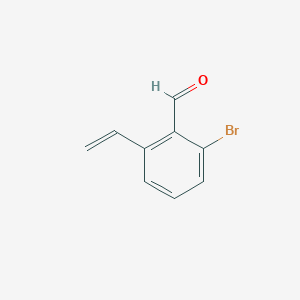
2-(3-Amino-6-chloropyridin-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-6-chloropyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C7H6ClN3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an amino group at the 3-position, a chlorine atom at the 6-position, and an acetonitrile group at the 2-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-6-chloropyridin-2-yl)acetonitrile typically involves the chlorination of 2-amino-3-pyridineacetonitrile. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Amino-6-chloropyridin-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The nitrile group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Major Products
Substitution: Formation of 2-(3-Amino-6-substituted-pyridin-2-yl)acetonitrile.
Oxidation: Formation of 2-(3-Nitro-6-chloropyridin-2-yl)acetonitrile.
Reduction: Formation of 2-(3-Amino-6-chloropyridin-2-yl)ethylamine.
Applications De Recherche Scientifique
2-(3-Amino-6-chloropyridin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Amino-6-chloropyridin-2-yl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and chlorine groups can influence its binding affinity and specificity towards molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-pyridineacetonitrile: Similar structure but lacks the amino group.
3-Amino-2-chloropyridine: Similar structure but lacks the acetonitrile group.
2-(6-Chloropyridin-3-yl)acetonitrile: Similar structure but lacks the amino group.
Uniqueness
2-(3-Amino-6-chloropyridin-2-yl)acetonitrile is unique due to the presence of both the amino and acetonitrile groups on the pyridine ring
Propriétés
Formule moléculaire |
C7H6ClN3 |
|---|---|
Poids moléculaire |
167.59 g/mol |
Nom IUPAC |
2-(3-amino-6-chloropyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C7H6ClN3/c8-7-2-1-5(10)6(11-7)3-4-9/h1-2H,3,10H2 |
Clé InChI |
VPUFWBXIVDLOEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1N)CC#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecan-13-one](/img/structure/B12950522.png)

![2-Bromo-6-(chloromethyl)imidazo[2,1-b]thiazole](/img/structure/B12950534.png)
![6-(tert-Butyl) 2,4-diethyl 7,8-dihydropyrido[4,3-d]pyrimidine-2,4,6(5H)-tricarboxylate](/img/structure/B12950539.png)
![Benzoic acid, 3-[2,4-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-](/img/structure/B12950546.png)
![(2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12950548.png)





![N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide](/img/structure/B12950606.png)
